AB-PINACA pentanoic acid metabolite

Forensic Toxicology Metabolite Profiling LC-HRMS

AB-PINACA pentanoic acid metabolite (CAS 1879029-93-2) is the primary forensic biomarker for confirming synthetic cannabinoid exposure. As a major urinary metabolite shared by AB-PINACA and 5F-AB-PINACA via oxidative defluorination, it enables dual-confirmatory analysis and is widely adopted in clinical toxicology panels (e.g., LabCorp LOINC 87492-5). Available as a ≥98% pure crystalline solid, this reference standard is qualified to ISO/IEC 17025 and ISO 17034 for traceable quantitative LC-MS/MS methods. Procure the neat metabolite together with its deuterated internal standard for accurate quantification and minimized matrix effects.

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
CAS No. 1879029-93-2
Cat. No. B593039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-PINACA pentanoic acid metabolite
CAS1879029-93-2
Synonyms​3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid​
Molecular FormulaC18H24N4O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O
InChIInChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)
InChIKeyQNEBIXFSJOHXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-PINACA Pentanoic Acid Metabolite (CAS 1879029-93-2): A Major Urinary Marker for Synthetic Cannabinoid Detection


AB-PINACA pentanoic acid metabolite (CAS 1879029-93-2) is a terminal amide hydrolysis product of the synthetic cannabinoid AB-PINACA, a potent CB1/CB2 receptor agonist of the indazole-carboxamide structural class [1]. This compound is a major phase I urinary metabolite in humans, formed via hydrolytic cleavage of the parent carboxamide group, and serves as a primary forensic biomarker for confirming AB-PINACA or 5F-AB-PINACA intake in clinical toxicology and urine drug testing applications [2].

AB-PINACA Pentanoic Acid Metabolite (CAS 1879029-93-2): Why In-Class Metabolites Cannot Be Interchanged


Substitution among in-class AB-PINACA metabolites (e.g., 4-hydroxypentyl, 5-hydroxypentyl, pentanoic acid) is not analytically valid. The pentanoic acid metabolite differs structurally from hydroxylated metabolites due to terminal carboxylation (C18H24N4O4, MW 360.4 g/mol) versus hydroxylation (C18H26N4O3, MW 346.4 g/mol) . Critically, the pentanoic acid metabolite is uniquely shared between AB-PINACA and its 5-fluoro analog 5F-AB-PINACA via oxidative defluorination, enabling it to serve as a common confirmatory marker for both compounds, whereas hydroxylated metabolites show different patterns between the two drugs [1]. Substituting hydroxylated metabolites for pentanoic acid would therefore result in analytical false negatives or misattribution of parent drug identity [2].

AB-PINACA Pentanoic Acid Metabolite (CAS 1879029-93-2): Quantitative Differentiation Evidence for Procurement Decisions


Analytical Specificity: Differential Utility for Distinguishing AB-PINACA from 5F-AB-PINACA Intake

In comparative human hepatocyte incubations (10 μmol/L, 3 h) and authentic urine specimens, AB-PINACA pentanoic acid metabolite was identified as the most intense metabolite of 5F-AB-PINACA, whereas AB-PINACA parent drug produced AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA as predominant metabolites [1]. This metabolic divergence establishes the pentanoic acid metabolite as a critical differentiating marker when attempting to confirm which specific synthetic cannabinoid was ingested [2].

Forensic Toxicology Metabolite Profiling LC-HRMS

Quantitative Performance: Validated UHPLC-QTOF-MS Screening Method with Defined Confirmation Threshold

A validated UHPLC-QTOF-MS method for synthetic cannabinoid metabolites in urine achieved confirmation concentrations varying between 0.1 and 12 ng/mL across multiple analytes [1]. The method included AB-PINACA pentanoic acid metabolite among quantified and confirmed targets, demonstrating sensitivity, selectivity, and robustness for routine use with 1,000 urine samples from subjects in drug withdrawal programs [2]. This quantitative performance establishes a defined analytical benchmark that generic metabolite standards without method-specific validation data cannot provide.

Analytical Method Validation UHPLC-QTOF-MS Urine Drug Testing

Certified Reference Material Availability with ISO 17025/17034 Traceability

AB-PINACA pentanoic acid metabolite is available as a Certified Reference Material (CRM) solution (100 μg/mL in methanol, Cerilliant®) suitable for both GC-MS and LC-MS applications . The corresponding deuterated internal standard (AB-PINACA N-pentanoic acid metabolite-d4 CRM) is qualified to meet ISO/IEC 17025 and ISO 17034 international standards, manufactured and tested with metrologically valid procedures for use as a quantitative analytical reference standard . This dual availability—analyte CRM plus isotopically labeled internal standard CRM—is not uniformly available across all in-class AB-PINACA metabolites.

Certified Reference Material ISO 17034 Quantitative Analysis

Tissue-Specific Metabolite Abundance: Superior Detection in Lung and Liver Postmortem Specimens

In a fatal abuse case comparing in vivo metabolites across solid tissues, the metabolite produced by terminal amide hydrolysis (pentanoic acid metabolite) was the most detectable metabolite in human hepatocytes, lung, and liver specimens, whereas hydroxylated/carbonyl metabolites predominated in kidney and urine [1]. At least 12 metabolites were detected in authentic human lung, liver, or kidney specimens, with lung and kidney identified as the most recommendable tissues for postmortem analysis when urine is unavailable [2].

Postmortem Toxicology Tissue Distribution Metabolite Profiling

AB-PINACA Pentanoic Acid Metabolite (CAS 1879029-93-2): Evidence-Backed Application Scenarios


Confirmatory Urine Drug Testing for AB-PINACA and 5F-AB-PINACA Intake

Clinical and forensic toxicology laboratories performing LC-MS/MS or GC-MS confirmatory testing for synthetic cannabinoid exposure should use AB-PINACA pentanoic acid metabolite as a primary urinary biomarker. This compound serves as a major urinary metabolite of AB-PINACA and is uniquely shared with 5F-AB-PINACA via oxidative defluorination, enabling detection of both parent drugs [1]. LabCorp's commercial synthetic cannabinoids confirmation panel includes AB-PINACA Pentanoic Acid as a specific reflex analyte with LOINC code 87492-5, demonstrating real-world clinical adoption [2].

Postmortem Forensic Analysis Using Solid Tissues When Urine Is Unavailable

In postmortem investigations where urine collection is impossible or compromised, AB-PINACA pentanoic acid metabolite is the optimal analytical target for lung and liver specimens. Comparative tissue distribution data demonstrate that this terminal amide hydrolysis product is the most detectable metabolite in hepatocytes, lung, and liver, whereas hydroxylated metabolites dominate only in urine and kidney [1]. Forensic pathologists should prioritize this metabolite when analyzing lung tissue, which the authors recommend as the most suitable postmortem specimen for AB-PINACA metabolite profiling [2].

Quantitative Method Development Requiring ISO-Traceable Certified Reference Materials

Laboratories developing quantitative LC-MS or GC-MS methods for AB-PINACA metabolites should procure the pentanoic acid metabolite as a Cerilliant® CRM (S-085, 100 μg/mL in methanol) paired with its deuterated internal standard CRM (Item No. 18145), which is qualified to ISO/IEC 17025 and ISO 17034 international standards for metrological traceability [1]. This dual-CRM approach enables accurate quantification with minimized matrix effects and meets the stringent quality requirements for ISO 15189-accredited clinical laboratories [2].

Differentiating AB-PINACA from 5F-AB-PINACA Intake in Forensic Casework

Forensic laboratories needing to distinguish between ingestion of non-fluorinated AB-PINACA and its 5-fluoro analog must include pentanoic acid metabolite in their analytical panels. In vitro hepatocyte studies show that while both compounds share this metabolite, the relative abundance patterns differ substantially: pentanoic acid is the most intense metabolite for 5F-AB-PINACA, whereas AB-PINACA produces AB-PINACA carboxylic acid, carbonyl-AB-PINACA, and hydroxypentyl AB-PINACA as predominant metabolites [1]. This differential pattern provides critical forensic evidence for attribution of parent drug exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-PINACA pentanoic acid metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.